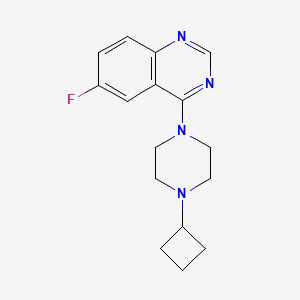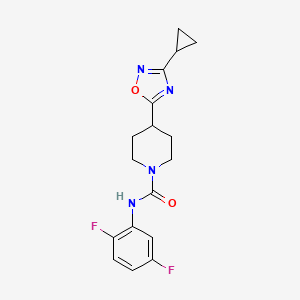![molecular formula C17H17ClFN3O B12238420 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12238420.png)
3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a pyridinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinyl intermediate, followed by the introduction of the chloro-fluorophenyl group and the pyridinyl group. The final step involves the formation of the propanamide linkage.
Azetidinyl Intermediate Preparation: The azetidinyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of Chloro-fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorophenyl halide reacts with the azetidinyl intermediate.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or pyridinyl halide.
Formation of Propanamide Linkage: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and other advanced techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide
- 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pentanamide
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17ClFN3O |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
InChI |
InChI=1S/C17H17ClFN3O/c18-14-9-12(4-6-15(14)19)5-7-17(23)21-13-10-22(11-13)16-3-1-2-8-20-16/h1-4,6,8-9,13H,5,7,10-11H2,(H,21,23) |
InChI Key |
WCVAGNRAVKFUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)CCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B12238342.png)
![2-[5-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12238345.png)

![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12238361.png)

![4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12238377.png)
![4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238382.png)
![3-(2-bromophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide](/img/structure/B12238383.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12238384.png)
![3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12238390.png)
![1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12238401.png)
![1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B12238406.png)
![2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B12238409.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12238414.png)
